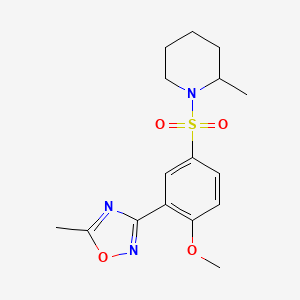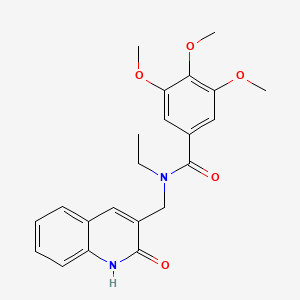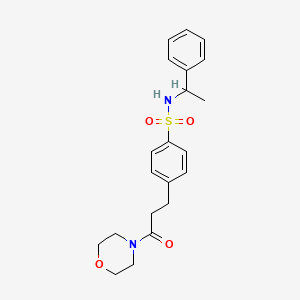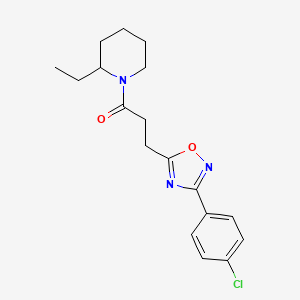![molecular formula C23H22N2O5S B7703506 N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as MS023, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has been found to have potential applications in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in maintaining the pH balance of cancer cells, allowing them to survive and grow in acidic environments. By inhibiting CAIX, this compound disrupts this pH balance and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the pH balance of cancer cells. This compound has also been found to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is its high potency and selectivity for CAIX. This makes it a valuable tool for studying the role of CAIX in cancer biology. However, this compound is not without limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are a number of future directions for research on N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of this compound. Another area of research is the investigation of the role of CAIX in other types of cancer, and the potential use of CAIX inhibitors in these cancers. Finally, there is interest in the development of this compound as a therapeutic agent for cancer and other diseases, and further preclinical and clinical studies will be needed to evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and N,N-dimethylformamide to obtain this compound in high yield.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-23(24-19-11-12-21-22(15-19)30-17-29-21)16-25(14-13-18-7-3-1-4-8-18)31(27,28)20-9-5-2-6-10-20/h1-12,15H,13-14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAHVDXBJAIXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)

![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)

![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)


![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)

